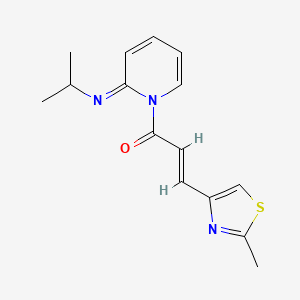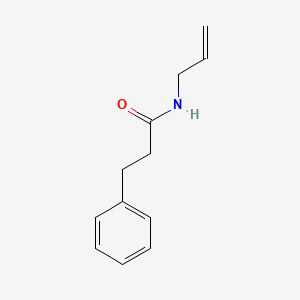![molecular formula C18H16ClN3O B7546645 2-chloro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide](/img/structure/B7546645.png)
2-chloro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide, also known as CPEB, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPEB belongs to the family of benzamides and is a potent inhibitor of protein kinase CK2. In
Mecanismo De Acción
2-chloro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide inhibits the activity of protein kinase CK2 by binding to its catalytic subunit. This results in the inhibition of CK2 activity, which in turn affects several cellular processes. 2-chloro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide has also been shown to promote the degradation of CK2, further inhibiting its activity.
Biochemical and Physiological Effects:
2-chloro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide has been shown to have several biochemical and physiological effects. It inhibits the activity of CK2, which is involved in several cellular processes such as cell growth, proliferation, and apoptosis. 2-chloro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide has also been shown to promote the degradation of CK2, further inhibiting its activity. Additionally, 2-chloro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide has been shown to affect the activity of several other proteins, including p53 and NF-κB.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide has several advantages for lab experiments. It is a potent inhibitor of CK2 and has been extensively studied for its potential applications in scientific research. However, one limitation of 2-chloro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide is its low solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for the study of 2-chloro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide. One area of research is the development of more potent inhibitors of CK2. Another area of research is the study of the role of CK2 in cancer and other diseases, and the potential use of 2-chloro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide as a therapeutic agent. Additionally, the study of the mechanisms of protein synthesis and degradation, and the role of CK2 in these processes, is an area of ongoing research.
Métodos De Síntesis
The synthesis of 2-chloro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide involves the reaction of 2-chlorobenzoyl chloride with 1-phenyl-4-pyrazole ethanol in the presence of triethylamine. The resulting product is then purified through column chromatography to obtain pure 2-chloro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide.
Aplicaciones Científicas De Investigación
2-chloro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of protein kinase CK2, which is involved in several cellular processes such as cell growth, proliferation, and apoptosis. 2-chloro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide has been used to study the role of CK2 in cancer and other diseases. It has also been used to study the mechanisms of protein synthesis and degradation.
Propiedades
IUPAC Name |
2-chloro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O/c19-17-9-5-4-8-16(17)18(23)20-11-10-14-12-21-22(13-14)15-6-2-1-3-7-15/h1-9,12-13H,10-11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPXQGNBXQZUIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)CCNC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-Bromophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole](/img/structure/B7546578.png)

![4-[(2',5'-Dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-1'-yl)methyl]-3-fluorobenzonitrile](/img/structure/B7546590.png)


![1,3-Dimethyl-6-[[5-[3-(trifluoromethyl)phenyl]tetrazol-2-yl]methyl]pyrimidine-2,4-dione](/img/structure/B7546610.png)
![4-[4-[(2-Methoxy-5-methylphenyl)methyl]piperazin-1-yl]sulfonylmorpholine](/img/structure/B7546617.png)
![3-[1-(3-methylphenyl)sulfonyl-3,6-dihydro-2H-pyridin-4-yl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B7546622.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide](/img/structure/B7546628.png)
![(1R,2S,3R,4S)-3-[(3-chloro-4-fluorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B7546635.png)
![[2-[4-Chloro-3-(dimethylsulfamoyl)anilino]-2-oxoethyl] 4-cyanobenzoate](/img/structure/B7546642.png)

![2,3-dichloro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide](/img/structure/B7546646.png)